molecular formula C16H19N5O3S2 B2815773 2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-83-6

2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2815773
CAS No.: 1105224-83-6
M. Wt: 393.48
InChI Key: POLIWSPPMVYWEC-UHFFFAOYSA-N
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Description

2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core linked to a substituted piperazine moiety and a thioacetamide side chain. This compound is structurally analogous to several bioactive thiadiazole derivatives reported in anticancer, antimicrobial, and kinase inhibition studies .

Properties

IUPAC Name

2-[[5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S2/c1-24-12-4-2-11(3-5-12)14(23)20-6-8-21(9-7-20)15-18-19-16(26-15)25-10-13(17)22/h2-5H,6-10H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLIWSPPMVYWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a methoxybenzoyl group through acylation reactions. Subsequently, the thiadiazole ring is introduced via cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones. The final step involves the formation of the thioacetamide linkage through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

Oncology and Anticancer Activity

Recent studies have highlighted the cytotoxicity of derivatives of this compound against various human cancer cell lines including breast, lung, and colon cancers. The following findings summarize key research outcomes:

Case Study Findings

  • Cell Viability Assays : The cytotoxic effects were evaluated using MTT assays, demonstrating significant reductions in cell viability across multiple cancer types.

Structure-Activity Relationship (SAR)

  • Researchers synthesized various derivatives to optimize anticancer activity. Modifications to the indole scaffold were crucial for enhancing efficacy against specific cancer cell lines.

Antimicrobial Properties

The compound also exhibits notable antimicrobial activities, particularly against Gram-positive and Gram-negative bacteria.

Research Insights

  • Studies indicate that related compounds with a thiadiazole moiety have shown effectiveness against bacteria such as E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamideThiadiazole ringAntimicrobial
5-(4-Methoxybenzoyl)-1,3,4-thiadiazoleBenzoyl substituentAnticancer
1-(piperazin-1-yl)-3-methylthiadiazolePiperazine moietyAntimicrobial
3-Amino-thiadiazole derivativesVarying substituentsAnticancer

The unique combination of structural elements in 2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide may enhance its selectivity and efficacy against specific biological targets compared to other compounds listed above.

Interaction Studies

Understanding how this compound interacts with biological systems is essential for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies are ongoing to assess its binding affinity to various receptors involved in cancer proliferation and microbial resistance mechanisms .

Mechanism of Action

The mechanism of action of 2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the thiadiazole ring may inhibit certain enzymes. The methoxybenzoyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Anticancer Activity

  • Target Compound : Hypothesized to inhibit kinases (e.g., Akt) due to structural similarity to compound 3 (), which showed 92.36% Akt inhibition and apoptosis induction in glioma cells .
  • Compound 4g () : Demonstrated antiproliferative activity with GC-MS-confirmed molecular stability (MW: 456.56) .
  • Compound 15o () : IC₅₀ = 1.96 µM against PC-3 prostate cancer cells, attributed to the quinazoline-thiadiazole synergy .

Kinase and Enzyme Inhibition

  • Compounds 3 and 8 () : Inhibited Akt via π-π interactions and hydrogen bonding, critical for antiglioma effects .
  • ASN90 () : An O-GlcNAcase inhibitor with a benzodioxole-piperazine-thiadiazole structure, highlighting the piperazine-thiadiazole scaffold’s versatility in targeting enzymes .

Antimicrobial Activity

  • Compound 5c () : Exhibited antimicrobial activity due to the 4-methylbenzyl-thio group and thiadiazine-thione moiety .

Structure-Activity Relationships (SAR)

  • Piperazine Substituents : The 4-methoxybenzoyl group in the target compound may enhance solubility and target affinity compared to halogenated (e.g., 4-chlorophenyl in 4g) or furan-containing (e.g., 4h) analogs .
  • Thioacetamide Linkage : The thioether bridge improves metabolic stability over oxygen or methylene links, as seen in compounds 5a–5m () .
  • Aryl Modifications : Nitro groups (e.g., compound 3 in ) increase electron-withdrawing effects, boosting kinase inhibition, while methoxy groups (e.g., target compound) may enhance membrane permeability .

Biological Activity

The compound 2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound can be structurally represented as follows:

C15H20N4O2S2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2\text{S}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and survival. The following mechanisms have been identified:

  • Inhibition of PARP1 Activity : Similar compounds have demonstrated the ability to inhibit poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
  • Cell Cycle Arrest : Studies indicate that derivatives induce cell cycle arrest at specific phases (S and G2/M), which is crucial for preventing cancer cell division. This was evidenced in experiments with MCF-7 and HepG2 cell lines .
  • Caspase Activation : The compound enhances the activity of caspases, which are key executors of apoptosis. Increased levels of caspase 3/7 activity were observed upon treatment with related thiadiazole compounds .

Biological Activity Data

The following table summarizes the biological activity data related to similar thiadiazole compounds:

CompoundIC50 (µg/mL)Target Cell LinesMechanism
Compound 5e18MCF-7PARP1 Inhibition
Compound 4e5.36HepG2Cell Cycle Arrest
Compound 4i2.32MCF-7Apoptosis Induction

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various thiadiazole derivatives, it was found that compounds similar to This compound exhibited significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The most potent compound demonstrated an IC50 value as low as 2.32 µg/mL, indicating strong efficacy in inhibiting cancer cell growth .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their effects. It was revealed that treatment with these derivatives led to a marked increase in the Bax/Bcl-2 ratio, promoting apoptosis through mitochondrial pathways. Additionally, there was a significant increase in reactive oxygen species (ROS), further contributing to cellular stress and apoptosis .

Q & A

Q. What are the standard synthetic protocols for synthesizing 2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis involves a multi-step approach:

  • Step 1 : Formation of the piperazine derivative by reacting 4-methoxybenzoyl chloride with piperazine under reflux in ethanol or DMSO .
  • Step 2 : Thiadiazole-thioacetamide coupling via nucleophilic substitution, typically using thioglycolic acid derivatives under controlled pH (6–8) .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product . Key analytical validation includes NMR (¹H/¹³C), IR, and HPLC (>95% purity) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological validation involves:

  • Spectroscopy : ¹H NMR (δ 3.8 ppm for methoxy group, δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR (carbonyl peaks at ~170 ppm) .
  • Mass Spectrometry : Molecular ion peak matching the theoretical mass (e.g., m/z 497.59 for C₂₂H₂₃N₇O₃S₂) .
  • Chromatography : HPLC retention time consistency under isocratic conditions (C18 column, acetonitrile/water) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal Stability : Degrades above 150°C (TGA data), with optimal storage at 4°C in desiccated environments .
  • pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in strongly acidic (pH < 3) or alkaline (pH > 10) conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield (>70%) and purity (>98%)?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to ethanol .
  • Catalytic Additives : Use of triethylamine (5 mol%) reduces side reactions during thiadiazole-thioacetamide bond formation .
  • Temperature Control : Maintaining 60–70°C during piperazine derivatization minimizes byproducts .
  • Real-Time Monitoring : TLC (Rf = 0.4–0.5 in ethyl acetate/hexane) and inline HPLC for intermediate tracking .

Q. What strategies reconcile contradictory data in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Structure-Activity Relationship (SAR) Studies :
  • Thiadiazole Modifications : Substituting the thioacetamide group with methylthio (-SCH₃) enhances antimicrobial activity (MIC = 2–4 µg/mL) but reduces anticancer potency .
  • Piperazine Substituents : Bulky groups (e.g., 4-methoxyphenyl) improve binding to cancer-related kinases (IC₅₀ = 1.2 µM) but may sterically hinder antimicrobial target interactions .
    • Assay-Specific Factors : Variations in cell line susceptibility (e.g., Gram-positive vs. Gram-negative bacteria) and cytotoxicity thresholds (e.g., HeLa vs. MCF-7 cells) require cross-validation .

Q. How can molecular docking guide the design of analogs with enhanced target specificity?

  • Target Selection : Prioritize proteins with conserved binding pockets (e.g., EGFR kinase for anticancer activity, MurB ligase for antimicrobial effects) .
  • Docking Workflow :
  • Ligand Preparation : Energy minimization (MMFF94 force field) and protonation state adjustment (pH 7.4) .
  • Pocket Analysis : Grid-based docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with piperazine nitrogen, hydrophobic contacts with thiadiazole) .
    • Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values to refine scoring functions .

Q. What analytical methods resolve challenges in quantifying metabolite formation during pharmacokinetic studies?

  • LC-MS/MS : MRM transitions (e.g., m/z 498 → 354 for the parent compound, m/z 354 → 210 for metabolites) enable quantification at nanomolar sensitivity .
  • Isotopic Labeling : ¹⁴C-labeled acetamide groups track metabolic pathways in rodent models .
  • Microsomal Stability Assays : Human liver microsomes (HLM) with NADPH cofactor identify oxidation-prone sites (e.g., piperazine N-methylation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across independent studies?

  • Standardized Protocols : Adopt uniform assay conditions (e.g., 48-h incubation for MTT assays, 10% FBS in media) .
  • Control Normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) to calibrate inter-lab variability .
  • Meta-Analysis : Pool data from ≥3 studies to calculate weighted averages and confidence intervals (e.g., IC₅₀ = 1.5–2.8 µM for anticancer activity) .

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